molecular formula C18H19ClFNO3 B5602745 cyclopentyl 4-(2-chloro-6-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

cyclopentyl 4-(2-chloro-6-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

Cat. No. B5602745
M. Wt: 351.8 g/mol
InChI Key: BBFLHYSIWHQKKE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclopentyl and related compounds often involves multi-component reactions, such as the water-mediated synthesis of complex pyridinecarboxamides, showcasing the efficiency of using water as a solvent and triethylamine as a base at room temperature (Jayarajan et al., 2019). Additionally, the generation of cyclopenta[c]piperidines through cycloaddition followed by reductive opening highlights the synthetic versatility of cyclic dienophiles (Wu et al., 2000).

Molecular Structure Analysis

Molecular structure analysis often relies on techniques like X-ray diffraction. For instance, studies on various cyclopentene derivatives have elucidated their crystal structures and molecular conformations, revealing how different substituents and molecular arrangements influence the overall structure (Albov et al., 2005).

Chemical Reactions and Properties

The chemical behavior, including reactions and properties of cyclopentyl derivatives, can be complex. Cycloaddition reactions, for example, allow the transformation of cyclic dienophiles into compounds with potential biological activities, demonstrating the reactivity and functional group compatibility of these systems (Carruthers & Moses, 1988).

Physical Properties Analysis

Physical properties such as solubility, melting points, and crystalline forms are crucial for understanding the practical applications and handling of cyclopentyl derivatives. Solvatomorphism, the ability of a compound to form different crystalline structures with solvent molecules, reflects on the physical characterization of such molecules (Cleetus et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are fundamental for cyclopentyl derivatives. Studies on cycloaddition reactions and subsequent transformations offer insights into their chemical behavior and potential for further chemical modifications (Vandenberghe et al., 1996).

properties

IUPAC Name

cyclopentyl 4-(2-chloro-6-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFNO3/c1-10-16(18(23)24-11-5-2-3-6-11)12(9-15(22)21-10)17-13(19)7-4-8-14(17)20/h4,7-8,11-12H,2-3,5-6,9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFLHYSIWHQKKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(=O)N1)C2=C(C=CC=C2Cl)F)C(=O)OC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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